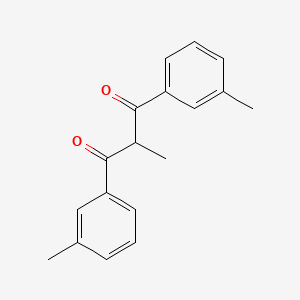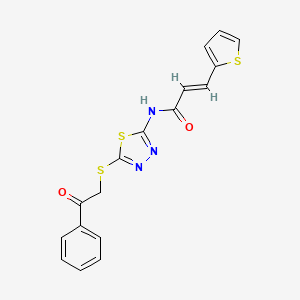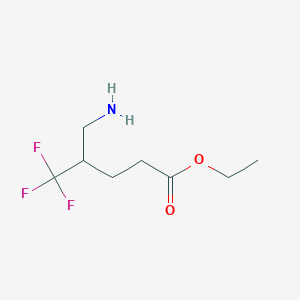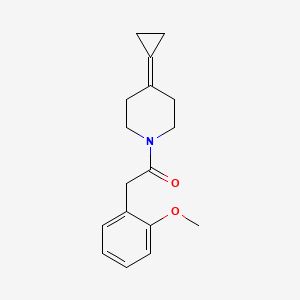
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPTH-2 and has been studied for its inhibitory effects on various enzymes and proteins involved in cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Polymerization Kinetics and Mechanisms
Research on related acrylamide derivatives, such as those involving thiophene units, has explored their polymerization kinetics and mechanisms. For instance, the study of polymerization reactions of thiophene dichloride derivatives highlighted a free radical polymerization mechanism, which is crucial for understanding how similar compounds, including acrylamide derivatives, polymerize under various conditions (Cho et al., 1999).
Corrosion Inhibition
Acrylamide derivatives have been investigated for their role as corrosion inhibitors. A study on the corrosion inhibition properties of synthetic acrylamide derivatives for copper in nitric acid solutions demonstrated that these compounds can significantly protect metal surfaces from corrosion, highlighting the potential application of similar compounds in materials science and engineering (Abu-Rayyan et al., 2022).
Herbicidal Activity
The synthesis and evaluation of acrylate derivatives for herbicidal activity have shown that certain configurations can exhibit significant effectiveness in controlling unwanted vegetation. Such studies suggest the potential agricultural applications of acrylamide derivatives in developing new herbicides (Wang et al., 2004).
Solar Cell Applications
In the realm of renewable energy, acrylamide and thiophene derivatives have been engineered for use in dye-sensitized solar cells. These compounds, designed with specific donor, electron-conducting, and anchoring groups, have demonstrated high efficiency in converting solar energy into electrical energy, underscoring their significance in the development of photovoltaic materials (Kim et al., 2006).
Antibacterial and Antipathogenic Properties
Research into the antimicrobial activity of thiourea derivatives has shown that these compounds can effectively inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that acrylamide derivatives with similar structural features may also possess valuable antibacterial and antipathogenic properties, offering potential applications in medical and pharmaceutical sciences (Limban et al., 2011).
Eigenschaften
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDZWIQVCLEUMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)
![2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2586350.png)
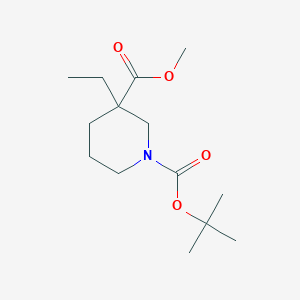

![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)
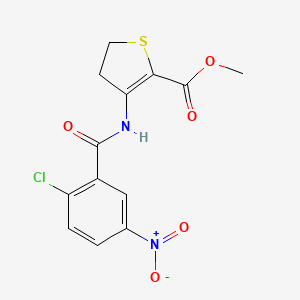

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)
